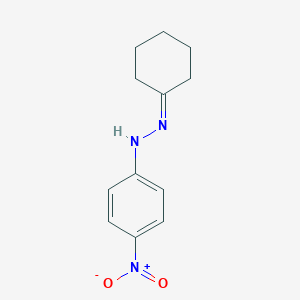

Cyclohexanone p-nitrophenyl hydrazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1919-96-6 |

|---|---|

Molecular Formula |

C12H15N3O2 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

N-(cyclohexylideneamino)-4-nitroaniline |

InChI |

InChI=1S/C12H15N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2 |

InChI Key |

NCXJXQHKNOCCOV-UHFFFAOYSA-N |

SMILES |

C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |

Canonical SMILES |

C1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |

Pictograms |

Irritant |

Synonyms |

Cyclohexanone p-nitrophenyl hydrazone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Cyclohexanone p-Nitrophenyl Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of Cyclohexanone p-nitrophenyl hydrazone, a compound of interest in various chemical and pharmaceutical research fields. This document details its molecular architecture, spectroscopic characterization, and a detailed protocol for its synthesis, presenting data in a clear and accessible format for scientific professionals.

Molecular Structure and Properties

This compound is a derivative of cyclohexanone, formed by a condensation reaction with p-nitrophenylhydrazine. The structure is characterized by a cyclohexyl ring attached to a hydrazone linker, which is further substituted with a p-nitrophenyl group.

The key structural features include:

-

Cyclohexane Ring: A six-membered aliphatic ring.

-

Hydrazone Group (-C=N-NH-): A functional group formed from the reaction of a ketone (cyclohexanone) and a hydrazine.

-

p-Nitrophenyl Group: A phenyl ring substituted with a nitro group (-NO₂) at the para position.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and the hydrazone moiety.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Molecular Weight | 233.27 g/mol |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| [Data not explicitly found in search results] | - | - | Aromatic protons |

| [Data not explicitly found in search results] | - | - | N-H proton |

| [Data not explicitly found in search results] | - | - | Cyclohexyl protons (α to C=N) |

| [Data not explicitly found in search results] | - | - | Cyclohexyl protons (other) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| [Data not explicitly found in search results] | C=N (Imine carbon) |

| [Data not explicitly found in search results] | Aromatic carbons (substituted) |

| [Data not explicitly found in search results] | Aromatic carbons (unsubstituted) |

| [Data not explicitly found in search results] | Cyclohexyl carbons |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Data not explicitly found in search results] | Strong | N-H stretch |

| [Data not explicitly found in search results] | Strong | C=N stretch (Imine) |

| [Data not explicitly found in search results] | Strong | NO₂ asymmetric stretch |

| [Data not explicitly found in search results] | Strong | NO₂ symmetric stretch |

| [Data not explicitly found in search results] | Medium-Strong | C-H stretch (aromatic and aliphatic) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 233 | [M]⁺ (Molecular ion) |

| [Specific fragmentation data not available] | Fragment ions |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of hydrazones.

Materials:

-

Cyclohexanone

-

p-Nitrophenylhydrazine

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Distilled water

Procedure:

-

Dissolve a specific molar equivalent of p-nitrophenylhydrazine in a minimal amount of warm ethanol.

-

In a separate flask, dissolve an equimolar amount of cyclohexanone in ethanol.

-

Slowly add the cyclohexanone solution to the p-nitrophenylhydrazine solution with constant stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Continue stirring the mixture at room temperature. The formation of a precipitate indicates the product is forming. The reaction can be gently heated to ensure completion.

-

After the reaction is complete (typically monitored by TLC), cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure this compound.

-

Dry the purified crystals in a desiccator.

Characterization: The purity and identity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS) as detailed in the previous section.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physical and chemical properties of Cyclohexanone p-nitrophenyl hydrazone.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone p-nitrophenyl hydrazone, a derivative of cyclohexanone, belongs to the hydrazone class of organic compounds. This technical guide provides an in-depth overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological significance, particularly as a modulator of inflammatory pathways. Due to the limited availability of specific experimental data for the p-nitro derivative, data for the closely related and well-characterized Cyclohexanone 2,4-dinitrophenyl hydrazone is provided for comparative purposes where noted.

Physicochemical Properties

The properties of this compound are summarized below. For comparative analysis, the experimentally determined properties of Cyclohexanone 2,4-dinitrophenyl hydrazone are also included.

Table 1: Physical and Chemical Properties

| Property | This compound (CAS: 1919-96-6) | Cyclohexanone 2,4-dinitrophenyl hydrazone (CAS: 1589-62-4) |

| Molecular Formula | C₁₂H₁₅N₃O₂[1] | C₁₂H₁₄N₄O₄[2][3][4] |

| Molecular Weight | 233.27 g/mol [1] | 278.26 g/mol [4] |

| Appearance | Not specified | Yellow crystalline solid[3] |

| Melting Point | Not experimentally determined | 158-160 °C[4] |

| Boiling Point | Not experimentally determined | 421.08 °C (estimated)[5] |

| Solubility | Not experimentally determined | Partially soluble in water. Soluble in chloroform (25 mg/mL) and methanol (25 mg/mL).[2][6] |

| Topological Polar Surface Area | 70.2 Ų[1] | Not specified |

Spectral Data

Table 2: Predicted and Comparative Spectral Data

| Spectroscopy | Predicted Features for this compound | Experimental Data for Cyclohexanone 2,4-dinitrophenyl hydrazone |

| IR (Infrared) | Strong C=N stretch (around 1620-1650 cm⁻¹), N-H stretch (around 3300-3400 cm⁻¹), strong N-O stretches from the nitro group (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹), C-H stretches from the cyclohexyl and phenyl rings. | An IR spectrum is available, showing characteristic peaks for the functional groups.[7] |

| ¹H NMR (Proton NMR) | Signals for the aromatic protons of the p-nitrophenyl group (likely two doublets in the 7-8.5 ppm region), a signal for the N-H proton, and multiple signals for the aliphatic protons of the cyclohexyl ring (likely in the 1.5-3.0 ppm region). | A ¹H NMR spectrum is available for this compound.[8] |

| ¹³C NMR (Carbon-13 NMR) | A signal for the C=N carbon (around 150-160 ppm), signals for the aromatic carbons (some shifted downfield due to the nitro group), and signals for the aliphatic carbons of the cyclohexyl ring. |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar hydrazone derivatives.

Objective: To synthesize this compound from cyclohexanone and p-nitrophenylhydrazine.

Materials:

-

Cyclohexanone

-

p-Nitrophenylhydrazine

-

Methanol

-

Concentrated Sulfuric Acid (catalyst)

-

Distilled water

-

Erlenmeyer flask

-

Beakers

-

Stirring rod

-

Hot plate/stirrer

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve a specific molar equivalent of p-nitrophenylhydrazine in a minimal amount of warm methanol.

-

In a separate beaker, dissolve a molar equivalent of cyclohexanone in a small volume of methanol.

-

Slowly add the cyclohexanone solution to the p-nitrophenylhydrazine solution while stirring continuously.

-

Add a few drops of concentrated sulfuric acid to the mixture as a catalyst.

-

Continue stirring the reaction mixture at room temperature. The formation of a precipitate indicates the product is forming. The reaction can be gently warmed to ensure completion.

-

After the reaction is complete (typically monitored by thin-layer chromatography), cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Dry the purified crystals and determine the melting point and yield.

Safety Precautions:

-

Handle concentrated sulfuric acid with extreme care in a fume hood.

-

p-Nitrophenylhydrazine is toxic; avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Signaling Pathway

Caption: Dual inhibition of COX-2 and 5-LOX pathways by this compound.

Reactivity and Biological Significance

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are known for their diverse chemical reactivity and have garnered significant interest in medicinal chemistry.

Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the C=N double bond and the N-H group of the hydrazone moiety. It can undergo various reactions, including:

-

Hydrolysis: The C=N bond can be cleaved under acidic conditions to regenerate cyclohexanone and p-nitrophenylhydrazine.

-

Reduction: The C=N double bond can be reduced to a single bond, forming the corresponding hydrazine derivative.

-

Cyclization Reactions: The hydrazone moiety can participate in various cyclization reactions to form heterocyclic compounds.

Biological Activity and Drug Development Potential

Recent studies have highlighted the potential of p-nitrophenyl hydrazones as potent anti-inflammatory agents. They have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

-

Dual Inhibition of COX-2 and 5-LOX: COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. These molecules are potent mediators of inflammation. By simultaneously inhibiting both enzymes, p-nitrophenyl hydrazones can offer a broader anti-inflammatory effect compared to selective COX-2 inhibitors. This dual inhibition may also lead to a better safety profile, potentially mitigating the gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

-

Modulation of Downstream Signaling: The inhibition of COX-2 can lead to the suppression of the PI3K/AKT signaling pathway, which is often dysregulated in inflammatory diseases and cancer. This suggests that this compound and related compounds could have potential applications in oncology.

The structural features of p-nitrophenyl hydrazones, including the presence of the nitro group and the hydrazone linkage, are thought to be crucial for their interaction with the active sites of these enzymes. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity.

Conclusion

This compound is a compound of significant interest due to the established biological activities of the p-nitrophenyl hydrazone scaffold. While specific experimental data for this particular derivative is sparse, this guide provides a comprehensive overview based on available information and data from closely related analogues. The detailed synthesis protocol and the elucidation of its potential mechanism of action as a dual COX-2/5-LOX inhibitor provide a solid foundation for researchers and drug development professionals to explore its therapeutic potential further. The provided visualizations of the experimental workflow and the targeted signaling pathway offer a clear and concise summary of the key aspects of this compound. Further experimental characterization of this compound is essential to fully unlock its potential in medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cyclohexanone 2,4-dinitrophenylhydrazone, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. Cyclohexanone 2,4-dinitrophenylhydrazone = 99 1589-62-4 [sigmaaldrich.com]

- 5. 1589-62-4 CAS MSDS (CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. シクロヘキサノン 2,4-ジニトロフェニルヒドラゾン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE(1589-62-4) IR Spectrum [chemicalbook.com]

- 8. CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE(1589-62-4) 1H NMR [m.chemicalbook.com]

Cyclohexanone p-nitrophenyl hydrazone CAS number and molecular formula.

An In-Depth Technical Guide to Cyclohexanone p-Nitrophenyl Hydrazone For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound belonging to the hydrazone class of organic molecules. Hydrazones are characterized by the structure R₁R₂C=NNH₂, where the carbon is double-bonded to a nitrogen, which is then single-bonded to another nitrogen. This particular compound is a derivative of cyclohexanone, a six-carbon cyclic ketone, and p-nitrophenylhydrazine.

Hydrazone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. They are also valuable as synthetic intermediates in the synthesis of various heterocyclic compounds and are used in analytical chemistry for the characterization and quantification of carbonyl compounds. This guide provides a technical overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and a workflow diagram for its preparation.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1919-96-6 | |

| Molecular Formula | C₁₂H₁₅N₃O₂ | [1] |

| Molecular Weight | 233.271 g/mol | [1] |

| Synonyms | Cyclohexanone (4-nitrophenyl)hydrazone | |

| Topological Polar Surface Area | 70.2 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 283 | [1] |

Experimental Protocol: Synthesis

The synthesis of this compound is achieved through a condensation reaction between cyclohexanone and p-nitrophenylhydrazine. This reaction is a standard method for preparing hydrazones from ketones or aldehydes. The following protocol is a general and established procedure for this type of synthesis, adapted from the well-documented preparation of similar hydrazone compounds.[2][3]

Objective: To synthesize this compound via acid-catalyzed condensation.

Materials:

-

Cyclohexanone

-

p-Nitrophenylhydrazine

-

Methanol (or Ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Hirsch funnel or Büchner funnel for filtration

-

Stirring apparatus

-

Heating mantle or water bath

Procedure:

-

Preparation of Hydrazine Solution: In a flask, suspend the desired molar equivalent of p-nitrophenylhydrazine in 5-10 mL of methanol.

-

Acid Catalysis: Cautiously add a catalytic amount (e.g., 0.5 mL) of concentrated sulfuric acid to the hydrazine suspension. The solution may warm up. If necessary, gently warm the solution to ensure the hydrazine salt is fully dissolved. If any solids remain, filter the warm solution.

-

Addition of Ketone: In a separate beaker, dissolve one molar equivalent of cyclohexanone in a minimal amount of methanol (e.g., 1-2 mL).

-

Reaction: Add the cyclohexanone solution to the warm, acidified hydrazine solution. Stir the mixture. The product, this compound, should begin to precipitate out of the solution as a solid.

-

Isolation: Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

-

Purification: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. For further purification, recrystallize the crude product from a suitable solvent like methanol or ethanol.

-

Drying: Dry the purified crystals completely. The final product should be a crystalline solid.

Safety Precautions:

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazine derivatives can be toxic and should be handled with caution.[2]

-

Perform the reaction in a well-ventilated area.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process described above.

Caption: Workflow for the synthesis of this compound.

Applications and Further Research

While specific biological signaling pathways for this compound are not extensively documented in the literature, the broader class of p-nitrophenyl hydrazones has been investigated for various therapeutic applications. Studies have explored their potential as anti-inflammatory agents by targeting enzymes like COX-2 and 5-LOX. The structural motifs present in this compound make it a candidate for further investigation in drug discovery programs, particularly in the development of novel antimicrobial and anticancer agents.[4][5]

Researchers in drug development may use this compound as a scaffold for creating libraries of related molecules to screen for biological activity. Additionally, in analytical sciences, it can serve as a reference standard or be used in derivatization reactions to detect and quantify cyclohexanone in various samples.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Cyclohexanone p-Nitrophenyl Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of cyclohexanone p-nitrophenyl hydrazone. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development, offering in-depth experimental protocols and structured data for practical laboratory applications.

Introduction

This compound is a derivative of cyclohexanone, formed by a condensation reaction with p-nitrophenylhydrazine. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the p-nitrophenyl group can confer specific electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of various heterocyclic compounds and a subject of study for its potential pharmacological applications.

This guide outlines a standard laboratory procedure for the synthesis of this compound and details the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction between cyclohexanone and p-nitrophenylhydrazine. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

-

Cyclohexanone

-

p-Nitrophenylhydrazine

-

Ethanol

-

Glacial Acetic Acid (or other suitable acid catalyst)

-

Distilled Water

-

Beakers and Erlenmeyer flasks

-

Stirring apparatus

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Preparation of p-Nitrophenylhydrazine Solution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of p-nitrophenylhydrazine in 20 mL of ethanol. Gently warm the mixture in a water bath to facilitate dissolution.

-

Addition of Catalyst: To the warm solution, add 0.5 mL of glacial acetic acid.

-

Addition of Cyclohexanone: In a separate beaker, dissolve 0.64 mL (an equimolar amount) of cyclohexanone in 10 mL of ethanol.

-

Reaction Mixture: Slowly add the cyclohexanone solution to the p-nitrophenylhydrazine solution while stirring continuously.

-

Precipitation: The product, this compound, will begin to precipitate out of the solution. The color of the precipitate is typically yellow to orange.

-

Cooling and Filtration: Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain fine, colored crystals.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point and characterize the compound using spectroscopic methods.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1919-96-6[1] |

| Molecular Formula | C₁₂H₁₅N₃O₂[1][2] |

| Molecular Weight | 233.27 g/mol [1][2] |

| Appearance | Yellow to orange crystalline solid. |

| Melting Point | Data not readily available. |

| Solubility | Soluble in most organic solvents. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.1 | Doublet | 2H | Aromatic protons (ortho to NO₂) |

| ~ 7.8 | Singlet | 1H | -NH- proton |

| ~ 7.0 | Doublet | 2H | Aromatic protons (meta to NO₂) |

| ~ 2.5 | Multiplet | 4H | Cyclohexane protons (α to C=N) |

| ~ 1.7 | Multiplet | 6H | Remaining cyclohexane protons |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C=N carbon |

| ~ 145 | Aromatic carbon attached to NO₂ |

| ~ 140 | Aromatic carbon attached to -NH- |

| ~ 125 | Aromatic carbons (ortho to NO₂) |

| ~ 110 | Aromatic carbons (meta to NO₂) |

| ~ 35, 27, 26, 25 | Cyclohexane carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment of Functional Group |

| ~ 3300 | N-H stretching |

| ~ 3100-3000 | Aromatic C-H stretching |

| ~ 2950-2850 | Aliphatic C-H stretching |

| ~ 1600 | C=N stretching |

| ~ 1580, 1470 | Aromatic C=C stretching |

| ~ 1500, 1330 | N-O stretching (nitro group) |

Mass Spectrometry

| m/z Value | Assignment |

| 233 | [M]⁺ (Molecular ion) |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization Logic

The following diagram shows the logical relationship between the characterization techniques employed.

Caption: Logical flow of characterization techniques.

References

An In-depth Technical Guide to the Spectroscopic Data of Cyclohexanone p-Nitrophenyl Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexanone p-nitrophenyl hydrazone. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of a detailed experimental protocol for its synthesis and an in-depth analysis of its predicted spectroscopic characteristics. The predicted data is derived from the analysis of its constituent parts and structurally similar compounds, offering a robust reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 11.5 | Singlet (broad) | 1H | N-H proton |

| ~8.1 - 8.3 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.0 - 7.2 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~2.4 - 2.6 | Multiplet | 4H | Cyclohexane protons alpha to the C=N bond |

| ~1.6 - 1.8 | Multiplet | 6H | Remaining cyclohexane protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C=N carbon |

| ~145 - 148 | Aromatic carbon attached to the nitro group |

| ~140 - 143 | Aromatic carbon attached to the hydrazone nitrogen |

| ~125 - 127 | Aromatic carbons ortho to the nitro group |

| ~110 - 112 | Aromatic carbons meta to the nitro group |

| ~35 - 38 | Cyclohexane carbons alpha to the C=N bond |

| ~25 - 30 | Remaining cyclohexane carbons |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3350 | Medium | N-H stretch |

| ~3000 - 3100 | Medium | Aromatic C-H stretch |

| ~2850 - 2950 | Strong | Aliphatic C-H stretch |

| ~1620 - 1640 | Strong | C=N stretch |

| ~1590 - 1600 | Strong | Aromatic C=C stretch |

| ~1500 - 1520 | Strong | N-O asymmetric stretch (NO₂) |

| ~1330 - 1350 | Strong | N-O symmetric stretch (NO₂) |

Table 4: Predicted UV-Vis Spectroscopic Data

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assignment |

| ~380 - 400 | High | Ethanol/Methanol | π → π* transition of the conjugated system |

| ~250 - 270 | Medium | Ethanol/Methanol | π → π* transition of the aromatic ring |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound. This protocol is adapted from standard procedures for the preparation of hydrazones.[1][2]

Synthesis of this compound

Materials:

-

Cyclohexanone

-

p-Nitrophenylhydrazine

-

Methanol or Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Distilled water

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Hirsch funnel or Buchner funnel for filtration

-

Melting point apparatus

Procedure:

-

In a 50 mL Erlenmeyer flask, suspend 0.25 g of p-nitrophenylhydrazine in 10 mL of methanol.

-

Warm the mixture gently on a hot plate with stirring to aid dissolution.

-

Cautiously add 2-3 drops of concentrated sulfuric acid to the warm solution.

-

If any solid remains, filter the warm solution.

-

In a separate small beaker, dissolve 0.2 g of cyclohexanone in 2 mL of methanol.

-

Add the cyclohexanone solution dropwise to the warm p-nitrophenylhydrazine solution with continuous stirring.

-

A yellow to orange precipitate of this compound should form.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Hirsch or Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a minimal amount of hot methanol or ethanol to obtain pure crystals.

-

Dry the purified crystals and determine their melting point.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for the synthesis and characterization of this compound, as well as a logical diagram for its spectroscopic analysis.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Caption: Logical flow for the spectroscopic analysis and structural confirmation of the product.

References

Crystal Structure Analysis of Cyclohexanone p-Nitrophenyl Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone nitrophenyl hydrazones are Schiff base compounds formed from the condensation reaction of cyclohexanone and a nitrophenylhydrazine. These molecules are of significant interest due to the versatile chemical properties endowed by the hydrazone linkage (-NH-N=C-), which plays a crucial role in the development of various bioactive compounds. The planarity of the phenylhydrazone group, combined with the conformational flexibility of the cyclohexanone ring, leads to specific three-dimensional arrangements in the solid state that are stabilized by a network of intermolecular and intramolecular interactions. Understanding the precise crystal structure is paramount for elucidating structure-property relationships, which can inform the design of novel therapeutic agents and functional materials.

Experimental Protocols

The synthesis and crystallization of cyclohexanone nitrophenyl hydrazones are typically achieved through a straightforward condensation reaction followed by recrystallization. The following protocols are generalized from established procedures for similar compounds.[1][2]

Synthesis of Cyclohexanone Nitrophenyl Hydrazone

A general procedure for the synthesis involves the acid-catalyzed condensation of cyclohexanone with the corresponding nitrophenylhydrazine.[1][2]

Materials:

-

Cyclohexanone

-

2-Nitrophenylhydrazine (or 4-nitrophenylhydrazine for the para isomer)

-

Methanol

-

Concentrated Sulfuric Acid

Procedure:

-

Suspend 0.25 g of the nitrophenylhydrazine in 5 mL of methanol.

-

Cautiously add 0.5 mL of concentrated sulfuric acid to the suspension.

-

If necessary, warm the solution to ensure complete dissolution and filter it.

-

Prepare a solution of 0.2 g of cyclohexanone in 1 mL of methanol.

-

Add the cyclohexanone solution to the warm nitrophenylhydrazine solution.

-

The resulting hydrazone derivative will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from methanol or ethanol to obtain purified crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation and Software:

-

A Bruker SMART CCD area-detector diffractometer or equivalent.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Software for data collection and processing (e.g., SMART, SAINT).[3]

-

Structure solution and refinement software (e.g., SHELXTL).[3]

Procedure:

-

A suitable single crystal of the compound is selected and mounted on the diffractometer.

-

The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.[3]

-

X-ray diffraction data are collected over a range of angles.

-

The collected data are processed, including corrections for absorption effects (e.g., using SADABS).[3]

-

The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: Crystal Structure of Cyclohexanone 2-Nitrophenylhydrazone

The following tables summarize the crystallographic data for cyclohexanone 2-nitrophenylhydrazone, a close structural analogue of the para isomer.[3]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅N₃O₂ |

| Formula Weight | 233.27 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.519(5) Å |

| b | 19.609(7) Å |

| c | 7.822(4) Å |

| α | 90° |

| β | 112.110(7)° |

| γ | 90° |

| Volume | 1210.6(10) ų |

| Z | 4 |

| Data Collection | |

| Diffractometer | Bruker SMART CCD |

| Absorption Correction | Multi-scan (SADABS) |

| Measured Reflections | 4958 |

| Independent Reflections | 2472 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.035 |

| wR(F²) | 0.066 |

| Goodness-of-fit (S) | 0.64 |

Data sourced from reference[3].

Structural Insights and Molecular Interactions

The crystal structure of cyclohexanone 2-nitrophenylhydrazone reveals several key features. The phenylhydrazone group is essentially planar, while the nitro group is slightly twisted out of this plane.[3] The cyclohexanone ring adopts a stable chair conformation.[3]

A significant stabilizing feature of the molecular structure is the presence of an intramolecular N—H···O hydrogen bond.[3] In the broader class of dinitrophenylhydrazones, intermolecular interactions such as π–π stacking between aromatic rings are also observed, contributing to the overall stability of the crystal lattice.[4]

Visualizations

To aid in the understanding of the experimental and structural aspects, the following diagrams are provided.

References

Keto-Enol Tautomerism in Hydrazone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, plays a pivotal role in the chemical behavior and biological activity of numerous organic compounds. Among these, hydrazone derivatives exhibit a particularly significant form of tautomerism known as keto-enol tautomerism. This guide provides a comprehensive overview of the core principles governing this equilibrium, methodologies for its investigation, and its implications in medicinal chemistry and drug development. Hydrazones are a versatile class of compounds with a wide range of biological applications, including antibacterial, antifungal, anticonvulsant, and antitumor activities.[1] The tautomeric state of these molecules can critically influence their interaction with biological targets.

The Core Principle: Keto-Enol Tautomeric Equilibrium in Hydrazones

Hydrazone derivatives possessing a carbonyl group and an α-hydrogen can exist in a tautomeric equilibrium between the keto (hydrazone) and enol (enehydrazine) forms. The keto form is characterized by a C=O double bond and an N-H single bond, while the enol form contains a C=C double bond and an O-H group. This equilibrium is not a resonance structure, but a true isomerism involving the migration of a proton and the shifting of double bonds.

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH.[2] Generally, the keto form is more stable in polar solvents, while the enol form can be favored in non-polar solvents and through the formation of intramolecular hydrogen bonds.[2][3]

Quantitative Analysis of Tautomeric Equilibrium

The quantitative assessment of the keto-enol equilibrium is crucial for understanding the structure-activity relationship of hydrazone derivatives. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the most powerful tools for this purpose.

Data Presentation: Tautomeric Ratios of Hydrazone Derivatives

The following tables summarize quantitative data on the keto-enol tautomeric ratios for selected hydrazone derivatives under different solvent conditions, as determined by ¹H NMR spectroscopy. The percentage of the enol tautomer is a direct indicator of the position of the equilibrium.

| Compound | Solvent | % Keto Tautomer | % Enol Tautomer | Reference |

| Acetylacetone | CDCl₃ | 26% | 74% | [4] |

| Acetylacetone | D₂O | >98% | <2% | [5] |

| Ethyl Acetoacetate | Neat | ~90.1% | ~9.9% | [6] |

| 4-(9-Anthrylazo)phenol | CDCl₃ | ~53% | ~47% | [7] |

| β-Diketone | Solvent | % Enol Tautomer | Equilibrium Constant (Keq) | Reference |

| 2,4-pentanedione | CDCl₃ | - | - | [8] |

| 3-methyl-2,4-pentanedione | CDCl₃ | - | - | [8] |

| 3-chloro-2,4-pentanedione | CDCl₃ | - | - | [8] |

Note: Specific quantitative data for a wide range of hydrazone derivatives is dispersed throughout the literature. The presented data serves as an illustrative example of how such information is reported.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate study of keto-enol tautomerism in hydrazone derivatives.

Synthesis of Hydrazone Derivatives

A general and widely used method for the synthesis of hydrazone derivatives is the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative.

General Procedure for the Synthesis of Arylhydrazones:

-

Dissolution of Reactants: Dissolve the carbonyl compound (1.0 mmol) in a suitable solvent, such as ethanol or methanol (10-20 mL).

-

Addition of Hydrazine: To this solution, add an equimolar amount of the desired arylhydrazine (1.0 mmol).

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops), to the reaction mixture.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates.[9]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the product often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis of Tautomerism

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for the quantitative determination of the keto-enol ratio in solution. The keto and enol tautomers have distinct sets of proton signals, and the ratio of their integrals directly corresponds to their relative concentrations.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a solution of the hydrazone derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration (typically 5-10 mg/mL).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) at a constant temperature.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Signal Assignment: Identify the characteristic signals for the keto and enol tautomers. For example, the enolic OH proton typically appears as a broad singlet at a downfield chemical shift, while the α-protons of the keto form will have a distinct chemical shift.

-

Integration: Carefully integrate the well-resolved signals corresponding to a specific number of protons in each tautomer. For instance, integrate the signal of the enolic vinyl proton and a signal from the keto form that corresponds to a known number of protons.

-

Calculation of Tautomeric Ratio: The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the two tautomers. The equilibrium constant (Keq) can be calculated as [enol]/[keto].[10][11]

3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium, as the two tautomers often exhibit distinct absorption maxima (λmax).

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of the hydrazone derivative in the solvent of interest. The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range.

-

Identification of λmax: Identify the absorption maxima corresponding to the keto and enol forms. This may require deconvolution of overlapping bands.

-

Quantitative Analysis: The relative concentrations of the tautomers can be estimated by applying the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) for each tautomer at their respective λmax is known or can be determined.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium in hydrazone derivatives is a delicate balance of several interconnected factors. Understanding these influences is critical for predicting and controlling the tautomeric composition.

-

Solvent Polarity: Polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding, thus shifting the equilibrium towards the keto form.[2] Conversely, non-polar solvents favor the less polar enol tautomer, which can be further stabilized by intramolecular hydrogen bonding.

-

Electronic Effects of Substituents: The presence of electron-withdrawing groups on the aryl ring of the hydrazone can increase the acidity of the N-H proton, thereby favoring the formation of the enol tautomer. Conversely, electron-donating groups can stabilize the keto form.

-

Temperature: Changes in temperature can shift the equilibrium based on the thermodynamic parameters (enthalpy and entropy) of the tautomerization process. Variable-temperature NMR studies can be used to determine these parameters.

-

pH: The pH of the solution can have a profound effect on the tautomeric equilibrium, especially for hydrazones with ionizable groups. Changes in pH can lead to protonation or deprotonation, favoring one tautomer over the other.[12][13]

Implications in Drug Development

The tautomeric state of a hydrazone derivative can have significant implications for its biological activity. The different tautomers possess distinct three-dimensional shapes, electronic distributions, and hydrogen bonding capabilities. These differences can lead to:

-

Varied Binding Affinities: One tautomer may bind more effectively to a biological target (e.g., an enzyme active site or a receptor) than the other.

-

Altered Pharmacokinetic Properties: The polarity and hydrogen bonding potential of the different tautomers can affect properties such as solubility, membrane permeability, and metabolism.

-

Prodrug Design: In some cases, a less active tautomer can be designed to convert to the more active form under physiological conditions.

Therefore, a thorough understanding and characterization of the keto-enol tautomerism in hydrazone derivatives are essential for the rational design and development of new therapeutic agents. By controlling the tautomeric equilibrium through chemical modification and formulation strategies, it is possible to optimize the pharmacological profile of this important class of compounds. The versatility of hydrazones in forming metal complexes also opens avenues for the development of novel metallodrugs, where the tautomeric form of the ligand can influence the coordination chemistry and biological activity of the complex.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.purdue.edu [chem.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. physicsforums.com [physicsforums.com]

- 11. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 12. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Theoretical and Computational Exploration of Hydrazone Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone derivatives, characterized by the azomethine group (–NHN=CH–), are a versatile class of compounds that have garnered significant attention in medicinal chemistry. Their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, makes them promising candidates for new drug development. The therapeutic potential of hydrazone derivatives is often attributed to their ability to interact with various biological targets. This guide provides an in-depth overview of the theoretical and computational methodologies employed to study these derivatives, alongside relevant experimental protocols and quantitative data to aid in the drug discovery process.

Core Theoretical and Computational Modeling Techniques

Computational modeling plays a pivotal role in the rational design and development of hydrazone-based therapeutic agents. These in silico methods provide valuable insights into the structural and electronic properties of the molecules, their interactions with biological targets, and their pharmacokinetic profiles.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of hydrazone derivatives, DFT calculations are employed to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

-

Analyze Electronic Properties: Calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1][2]

-

Predict Spectroscopic Properties: TD-DFT can be used to simulate UV-Vis and other spectroscopic data, which can be compared with experimental results for structural validation.[1][2]

-

Elucidate Reaction Mechanisms: Understand the pathways of chemical reactions involving hydrazone derivatives.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand (in this case, a hydrazone derivative) to the active site of a target protein. This method helps in:

-

Identifying Potential Biological Targets: Screening libraries of hydrazone derivatives against various protein targets.

-

Predicting Binding Affinity: Estimating the strength of the interaction between the hydrazone derivative and the protein, often expressed as a binding energy or docking score.

-

Understanding Key Interactions: Visualizing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.[3][4][5]

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. For hydrazone-protein complexes predicted by molecular docking, MD simulations are performed to:

-

Assess Complex Stability: Evaluate the stability of the predicted binding pose over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess stability.[6]

-

Study Conformational Changes: Observe how the protein and ligand structures change upon binding.

-

Calculate Binding Free Energies: Provide a more accurate estimation of the binding affinity by considering the dynamic nature of the system.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. For hydrazone derivatives, 3D-QSAR models can be developed to:

-

Predict the Biological Activity: Estimate the activity of newly designed hydrazone derivatives before their synthesis.

-

Guide Lead Optimization: Identify the key structural features that are important for the desired biological activity, thus guiding the design of more potent analogs.[7]

In Silico ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the success of a drug candidate. In silico ADMET prediction tools are used to:

-

Estimate Pharmacokinetic Properties: Predict parameters such as oral bioavailability, blood-brain barrier permeability, and plasma protein binding.[8][9][10]

-

Predict Toxicity: Assess the potential for adverse effects, such as mutagenicity and carcinogenicity.[8][10]

-

Filter Drug Candidates: Eliminate compounds with predicted poor ADMET profiles early in the drug discovery process, saving time and resources.[8][9][10]

Data Presentation: Quantitative Analysis of Hydrazone Derivatives

The following tables summarize key quantitative data from various studies on hydrazone derivatives, providing a comparative overview of their biological activities and computational binding affinities.

Table 1: Anticancer Activity of Hydrazone Derivatives (IC50 Values in µM)

| Compound/Derivative | MCF-7 (Breast) | PC-3 (Prostate) | A549 (Lung) | HepG2 (Liver) | HT-29 (Colon) | Reference |

| Series 7a-e | 7.52 ± 0.32–25.41 ± 0.82 | 10.19 ± 0.52–57.33 ± 0.92 | - | - | - | [11] |

| MVB1 | - | - | - | - | - | [12][13][14] |

| MVB2 | - | - | - | - | - | [12][13][14] |

| Compound 3c | 7.05 | - | - | - | - | [15] |

| Compound 3b | 7.016 | - | - | - | - | [15] |

| Hydrazone 1e | - | - | 13.39 | - | - | [16] |

| Hydrazone 1d | - | 9.389 | - | - | - | [16] |

| Oxadiazole 2l | - | - | - | - | - | [16] |

| Purine-hydrazone 19a | - | - | 0.81 | - | - | [17][18] |

| Sulfonyl thiazolyl-hydrazone | 1.24 | - | - | 3.61 | - | [19] |

Table 2: Antimicrobial Activity of Hydrazone Derivatives (MIC Values in µg/mL)

| Compound/Derivative | S. aureus | E. coli | K. pneumoniae | B. subtilis | Reference |

| Compound 19 | 6.25 | 12.5 | 12.5 | - | [20] |

| Compound 15 | 1.95–7.81 | - | - | - | [20][21] |

| Compounds 8, 9, 10 | <1 | - | - | <1 | [20] |

| Hydrazide-hydrazone 28 | 1.95 | - | - | - | [21] |

| Hydrazide-hydrazone 5f | 16.0 ± 0.31 | 16.9 ± 0.29 | 19.9 ± 0.71 | 20.4 ± 0.25 | [22] |

| Hydrazide-hydrazone 5c | - | - | - | 2.5 | [22] |

| Steroidal Hydrazone 11 | - | - | - | 0.75 | [23] |

Table 3: Molecular Docking Studies of Hydrazone Derivatives

| Hydrazone Derivative | Protein Target | Binding Affinity (kcal/mol) | Reference |

| Quinoline Hydrazones | Dihydrofolate Reductase | -8.4 to -9.4 | [5] |

| MVB1 | PI3K/AKT1/mTOR | -10.5 (mean) | [12][13][14] |

| Gossypol derivative 3k | Bcl-2 | Not specified, but noted as "better interaction" | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful synthesis and evaluation of novel hydrazone derivatives.

General Synthesis of a Hydrazone Derivative

This protocol describes a common method for synthesizing hydrazone derivatives via the condensation of a hydrazide with an aldehyde.

-

Reactant Preparation: Dissolve one equivalent of the desired hydrazide in a suitable solvent (e.g., ethanol, methanol).

-

Addition of Aldehyde: To the hydrazide solution, add a slight molar excess (1.1 equivalents) of the corresponding aldehyde.

-

Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., ethanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent.

-

Characterization: Confirm the structure of the synthesized hydrazone derivative using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the hydrazone derivatives in the cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a control group with no compound treatment.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the hydrazone derivatives in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by hydrazone derivatives and a general workflow for their study.

Caption: A general workflow for the computational and experimental study of hydrazone derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by hydrazone derivatives.

Caption: Inhibition of the EGFR signaling pathway by hydrazone derivatives.

References

- 1. Hydrazone-based Materials; DFT, TD-DFT, NBO Analysis, Fukui Function, MESP Analysis, and Solar Cell Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 9. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 11. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]

- 13. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 18. Purine-Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of p-Nitrophenyl Hydrazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in the pharmacological potential of various synthetic compounds. Among these, p-nitrophenyl hydrazone derivatives have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the antimicrobial, anticancer, antioxidant, and anti-inflammatory properties of these derivatives, supported by quantitative data, detailed experimental methodologies, and mechanistic insights.

Core Biological Activities: A Quantitative Perspective

The biological efficacy of p-nitrophenyl hydrazone derivatives has been quantified across various assays, demonstrating their potential as lead compounds in drug discovery. The following tables summarize key quantitative data from multiple studies, offering a comparative analysis of their activities.

Table 1: Antioxidant Activity of p-Nitrophenyl Hydrazone Derivatives

The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, with lower values indicating higher potency.

| Compound/Derivative | DPPH Radical Scavenging IC50 (µM) | Reference Compound (IC50, µM) |

| 2-{[2-(4-Nitrophenyl)hydrazinylidene]methyl}-5-(octadecyloxy)phenol | Data Not Provided in specific µM | BHA, BHT, α-tocopherol (Standards) |

| Hydrazone derivatives of 2,3,4-trihydroxybenzohydrazide | 2.5 - 9.8 | Not Specified |

| 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | 81.06 ± 0.72 | Ascorbic acid, Quercetin (Standards) |

Note: BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene) are standard synthetic antioxidants used for comparison.[1]

Table 2: Antimicrobial Activity of p-Nitrophenyl Hydrazone Derivatives

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Derivative Class | Test Organisms | MIC Range (µg/mL) | Reference Drug(s) |

| Hydrazones of 2-propylquinoline-4-carboxylic acid | P. aeruginosa, S. aureus, E. coli | Data Not Specified | Not Specified |

| Hydrazones of 2,4-dinitrophenyl hydrazine | S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans | Moderately active at 250 µg/mL | Not Specified |

| Pyrazoline and Hydrazone derivatives | S. aureus, E. faecalis, P. aeruginosa, B. subtilis, C. albicans | 32 - 512 | Ampicillin, Ofloxacin, Fluconazole |

Table 3: Anticancer Activity of p-Nitrophenyl Hydrazone Derivatives

The anticancer potential is often assessed by the half-maximal inhibitory concentration (IC50) against various cancer cell lines, such as the human breast cancer cell line MCF-7.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |

| N'-(1-{1-[4-nitrophenyl-3-phenyl-1H-pyrazole-4-yl}methylene)-2-chlorobenzohydrazide | Full panel | 3.79 (Median Growth Inhibition) | Not Specified |

| Thiazolyl hydrazone derivatives | MCF-7 | 102.58 - 125 | Cisplatin (31.2) |

| Curcumin-pyrimidine analogs | MCF-7 | 0.61 - 4.95 | 5-Fluorouracil |

Table 4: Anti-inflammatory Activity of p-Nitrophenyl Hydrazone Derivatives

The in vivo anti-inflammatory activity is commonly evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

| Compound | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference Drug (% Inhibition) |

| (E)-1-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)hydrazine | 10, 30, 50 | 4.5 hours | Significant activity | Celecoxib, Piroxicam |

| 1-(4-nitrophenyl)-2-(3,4,5-trimethoxybenzylidene) hydrazine | 10, 30, 50 | 4.5 hours | Superior to celecoxib and piroxicam at this time point | Celecoxib, Piroxicam |

Mechanistic Insights: A Proposed Anti-inflammatory Signaling Pathway

While the precise molecular mechanisms for all biological activities of p-nitrophenyl hydrazone derivatives are still under active investigation, computational studies have provided valuable insights into their potential anti-inflammatory action. A prominent in-silico study suggests that these compounds may act as multi-target inhibitors of key enzymes in the arachidonic acid cascade: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[2] This dual inhibition would effectively block the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: Proposed anti-inflammatory mechanism of p-nitrophenyl hydrazones via dual inhibition of COX-2 and 5-LOX.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. Below are methodologies for the synthesis of p-nitrophenyl hydrazone derivatives and key biological assays.

Synthesis of p-Nitrophenyl Hydrazone Derivatives (General Procedure)

A common method for the synthesis of p-nitrophenyl hydrazones involves the condensation reaction between an appropriate aldehyde or ketone and p-nitrophenylhydrazine.[3][4]

Materials:

-

Substituted aldehyde or ketone (1 mmol)

-

p-Nitrophenylhydrazine (1 mmol)

-

Ethanol or methanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the substituted aldehyde or ketone in a minimal amount of warm ethanol.

-

In a separate flask, dissolve p-nitrophenylhydrazine in ethanol.

-

Add the aldehyde/ketone solution to the p-nitrophenylhydrazine solution with constant stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure p-nitrophenyl hydrazone derivative.

Caption: General workflow for the synthesis of p-nitrophenyl hydrazone derivatives.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO or methanol)

-

Standard antioxidant (e.g., Ascorbic acid, BHA, or BHT)

-

Methanol

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and the standard antioxidant.

-

In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the wells.

-

Add the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Bacterial or fungal cultures

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Standard antibiotic or antifungal agent

-

Sterile cork borer or pipette tips

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly over the surface of the agar plate.

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, standard drug solution, and solvent control into separate wells.

-

Allow the plates to stand for a period to permit diffusion of the substances into the agar.

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of the test compounds and a standard anticancer drug. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value is determined by plotting cell viability against the concentration of the test compound.

Conclusion and Future Directions

The data and methodologies presented in this guide underscore the significant and diverse biological activities of p-nitrophenyl hydrazone derivatives. Their demonstrated antioxidant, antimicrobial, anticancer, and anti-inflammatory properties make them a compelling class of compounds for further investigation in the field of drug discovery and development. The proposed multi-target anti-inflammatory mechanism, while requiring experimental validation, offers a rational basis for the design of novel and potentially safer anti-inflammatory agents. Future research should focus on elucidating the precise molecular targets and signaling pathways for each of their biological activities, conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity, and performing in vivo efficacy and safety studies to translate these promising in vitro findings into potential therapeutic applications. findings into potential therapeutic applications.

References

Methodological & Application

Synthesis of Cyclohexanone p-nitrophenyl hydrazone from cyclohexanone.

Application Note: Synthesis of Cyclohexanone p-Nitrophenyl Hydrazone

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of this compound from cyclohexanone and p-nitrophenylhydrazine. This reaction serves as a classic example of the derivatization of a ketone for characterization and identification purposes.

Introduction

The reaction of carbonyl compounds, such as aldehydes and ketones, with hydrazine derivatives to form hydrazones is a fundamental transformation in organic chemistry.[1] These derivatives are often crystalline solids with sharp melting points, making them invaluable for the identification and characterization of liquid carbonyl compounds.[2][3] this compound is synthesized via a condensation reaction between cyclohexanone and p-nitrophenylhydrazine, typically under acidic conditions. The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone.

Reaction Scheme

The overall reaction is as follows:

Cyclohexanone + p-Nitrophenylhydrazine → this compound + Water

Reagent and Product Data

Quantitative data for the reagents and the final product are summarized below.

Table 1: Reagent Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless to pale yellow liquid[4] | 108-94-1 |

| p-Nitrophenylhydrazine | C₆H₇N₃O₂ | 153.14 | Orange to red crystalline powder | 100-16-3 |

Table 2: Product Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| This compound | C₁₂H₁₅N₃O₂ | 233.27[5] | Yellow to orange crystalline solid | 1919-96-6[5] |

Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

5.1 Materials and Reagents:

-

p-Nitrophenylhydrazine (0.77 g, 5.0 mmol)

-

Cyclohexanone (0.49 g, 0.51 mL, 5.0 mmol)

-

Methanol (25 mL)

-

Concentrated Sulfuric Acid (0.5 mL)

-

Ethanol (for recrystallization)

-

100 mL Erlenmeyer flask

-

Stir bar and magnetic stir plate

-

Beakers and graduated cylinders

-

Hirsch or Büchner funnel for vacuum filtration

-

Melting point apparatus

5.2 Procedure:

-

In a 100 mL Erlenmeyer flask, suspend 0.77 g of p-nitrophenylhydrazine in 20 mL of methanol.

-

While stirring, cautiously add 0.5 mL of concentrated sulfuric acid to the suspension. The mixture should become a clear, warm solution. If any solid remains, it can be filtered off at this stage.

-

In a separate beaker, dissolve 0.51 mL of cyclohexanone in 5 mL of methanol.

-

Add the cyclohexanone solution to the warm p-nitrophenylhydrazine solution.

-

Stir the reaction mixture vigorously. A yellow-orange precipitate of this compound should form.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for 15-20 minutes to ensure complete crystallization.

-

Collect the crystalline product by vacuum filtration using a Hirsch or Büchner funnel.

-